molecular formula C13H12N2O3S B15028573 [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate

Cat. No.: B15028573
M. Wt: 276.31 g/mol
InChI Key: OJNIWUCWEBOZLJ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the formation of a Schiff base through the condensation of an amine with an aldehyde or ketone. In this case, the starting materials are 4-methoxyaniline and thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction will produce the corresponding amine .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies .

Medicine

In medicine, derivatives of thiophene compounds are investigated for their pharmacological properties. (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol

Uniqueness

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is unique due to its specific structural features, such as the presence of both a thiophene ring and a Schiff base. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] thiophene-2-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-17-10-6-4-9(5-7-10)12(14)15-18-13(16)11-3-2-8-19-11/h2-8H,1H3,(H2,14,15)

InChI Key

OJNIWUCWEBOZLJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CS2)N

solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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